Methyl 4-(2-((2-hydroxypropyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
“Methyl 4-(2-((2-hydroxypropyl)amino)-2-oxoacetamido)benzoate” is a chemical compound. It contains a total of 30 bonds, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic secondary amine, 1 hydroxyl group, and 1 secondary alcohol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tertiary amines 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxycarbonyl)amino]benzoates and their quaternary ammonium salts were synthesized. The final step of synthesis of quaternary ammonium salts was carried out by microwave-assisted synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple bonds, a six-membered ring, and various functional groups including an ester, a secondary amine, a hydroxyl group, and a secondary alcohol .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that the reaction time of similar compounds depended on the alkylation agent while alkylating ability rises in the order: isopropyl iodide < ethyl iodide < methyl iodide .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted using software-calculated data. For instance, the acid dissociation constant (pKa) and lipophilicity index (log P) of similar tertiary amines were determined .Scientific Research Applications
Advanced Oxidation Chemistry
The advanced oxidation processes involving methyl 4-(2-((2-hydroxypropyl)amino)-2-oxoacetamido)benzoate have been studied for their potential in drug degradation pathways, particularly focusing on the UV/H2O2 system. This method results in hydroxylation and degradation of the compound, leading to various nitrogenous and non-nitrogenous breakdown products, highlighting its relevance in environmental chemistry and wastewater treatment research (Vogna, Marotta, Napolitano, & d’Ischia, 2002).
Pharmacological Characterization for Preterm Labor
Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride, a compound closely related to this compound, has been characterized as a potent and selective β3-adrenoceptor agonist. Its significant implications for the treatment of preterm labor were explored, demonstrating its ability to inhibit spontaneous contractions in human near-term myometrial strips with greater potency compared to other known compounds. This suggests a promising therapeutic application in obstetrics (Croci et al., 2007).
Nonlinear Optical Materials
Methyl-para-hydroxy benzoate, which shares a functional group with the compound of interest, has been identified as a potential organic nonlinear optical (NLO) material. Research into pure and amino acid (glycine) doped MHB crystals, grown by slow evaporation solution growth technique, revealed that doping with amino acids enhances the NLO properties. This finding underscores the importance of such compounds in the development of new materials for optical applications (Selvaraju, Kirubavathi, & Kumararaman, 2009).
Mechanism of Action
The mechanism of action of similar compounds has been studied. They were found to have acetylcholinesterase and butyrylcholinesterase-inhibiting activity. A possible mechanism of action of these compounds was determined by molecular modelling study using combined techniques of docking, molecular dynamics simulations, and quantum mechanics calculations .
Future Directions
Properties
IUPAC Name |
methyl 4-[[2-(2-hydroxypropylamino)-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-8(16)7-14-11(17)12(18)15-10-5-3-9(4-6-10)13(19)20-2/h3-6,8,16H,7H2,1-2H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSWYQCKGLHXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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